![molecular formula C16H10FN3 B5540886 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5540886.png)
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, commonly known as TPQA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPQA belongs to the class of triazoloquinolines and has a unique chemical structure that makes it an attractive candidate for drug discovery.
Applications De Recherche Scientifique
Antibiotic Applications and Resistance
- Fluoroquinolone antibiotics, including compounds structurally similar to 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline, have been widely used to treat infections due to their broad-spectrum activity. However, their use has been associated with the development of resistance among bacterial pathogens, such as Salmonella typhi and Neisseria gonorrhoeae, which has implications for their continued efficacy in treating infections like typhoid fever and gonorrhea (Launay et al., 1997), (Tapsall et al., 1995).
Metabolism and Pharmacokinetics
- The pharmacokinetics and metabolism of heterocyclic aromatic amines, including derivatives of this compound, have been studied to understand their absorption, distribution, metabolism, and excretion in the body. These studies are crucial for determining the safety, efficacy, and optimal dosing of these compounds in therapeutic applications (Stillwell et al., 1999), (Huppertz et al., 2018).
Health Effects
- Research has explored the health effects of fluoroquinolone use, including the risk of tendinopathy and tendon rupture. These studies highlight the importance of cautious use of fluoroquinolones in populations at risk for these adverse effects, further underscoring the need for awareness among clinicians and patients (Alkaissi et al., 2020).
Emerging Resistance and Transmission Networks
- Surveillance and strain typing have been used to characterize outbreaks of fluoroquinolone-resistant infections, providing insights into the transmission networks and risk factors associated with the spread of resistant strains. This research is vital for informing public health interventions and antibiotic stewardship programs to contain the spread of resistance (Morris et al., 2008).
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline derivatives could be related to their binding affinity towards certain receptors. For instance, some derivatives have been found to exhibit promising antiviral activity, possibly due to their binding to the A2B receptor . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds .
Safety and Hazards
Orientations Futures
The future directions in the research of [1,2,4]triazolo[4,3-a]quinoline derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Further studies could also focus on the exploration of their potential as antiviral and antimicrobial agents .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMALHNFXTACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)
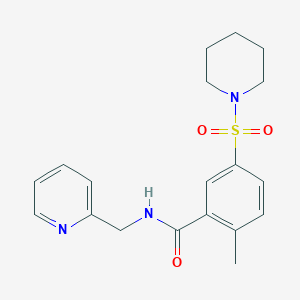
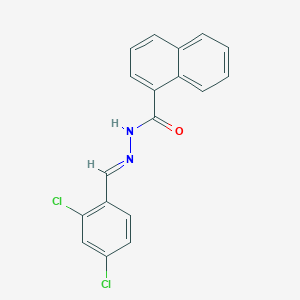
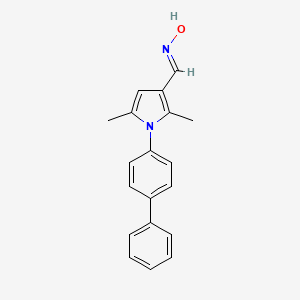
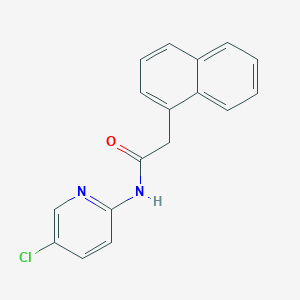
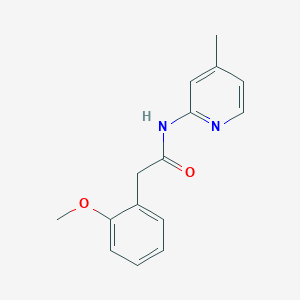
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5540834.png)
![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)

![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
![methyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5540904.png)
